[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444714
InChI: InChI=1S/C19H31N3O2/c1-16(2)22(14-18-9-6-11-21(13-18)12-10-20)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3
SMILES: CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H31N3O2
Molecular Weight: 333.5 g/mol

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13444714

Molecular Formula: C19H31N3O2

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H31N3O2
Molecular Weight 333.5 g/mol
IUPAC Name benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H31N3O2/c1-16(2)22(14-18-9-6-11-21(13-18)12-10-20)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3
Standard InChI Key JRTBETIIYCORLU-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s structure includes:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom.

  • 2-Aminoethyl side chain: Attached to the piperidine nitrogen, providing a primary amine functional group.

  • Isopropyl carbamate: Linked via a methylene group to the piperidine’s 3-position.

  • Benzyl ester: Aromatic ester group contributing to lipophilicity.

Stereochemistry is critical, as the piperidine ring’s 3-position chiral center influences biological activity. For example, the (R)-enantiomer of a related derivative exhibits distinct binding affinities .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₁N₃O₂
Molecular Weight333.5 g/mol
CAS Number1353967-91-5 (disputed)
IUPAC NameBenzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate

Synthesis and Purification

The synthesis involves multi-step organic reactions:

Synthetic Pathway

  • Piperidine Functionalization:

    • Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination .

  • Carbamate Formation:

    • Reaction of the piperidine’s secondary amine with chloroformate derivatives (e.g., isopropyl chloroformate) under basic conditions (triethylamine) .

  • Benzyl Ester Incorporation:

    • Esterification using benzyl alcohol and a coupling agent (e.g., DCC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
12-Chloroethylamine, K₂CO₃, DMF, 80°C65–70%
2Isopropyl chloroformate, Et₃N, 0°C→RT68%
3Benzyl alcohol, DCC, CH₂Cl₂55%

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from isopropanol .

Physicochemical Properties

Spectroscopic Characterization

  • NMR: Key signals include δ 1.15–1.32 ppm (isopropyl CH₃), δ 3.41 ppm (piperidine N–CH₂), and δ 7.70–8.26 ppm (benzyl aromatic protons) .

  • IR: Stretching vibrations at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (ester C–O) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 334.3.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carbamate and ester groups.

Chemical Reactivity

The compound undergoes characteristic reactions:

  • Hydrolysis: The benzyl ester cleaves under hydrogenolysis (H₂/Pd-C) to yield carboxylic acid derivatives .

  • Aminolysis: The carbamate reacts with amines to form urea analogs.

  • Oxidation: The primary amine may oxidize to a nitro group under strong oxidizing conditions .

TargetProposed MechanismEvidence Source
DPP-IV EnzymeCompetitive inhibition via carbamate
β₂-Adrenergic ReceptorAgonism via amine interaction
HazardPrecautionary Measures
Skin ContactWear nitrile gloves; rinse with water
Eye ExposureUse goggles; flush eyes for 15 minutes
InhalationUse fume hood; monitor air quality

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